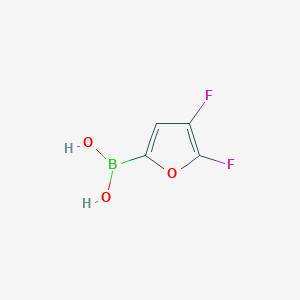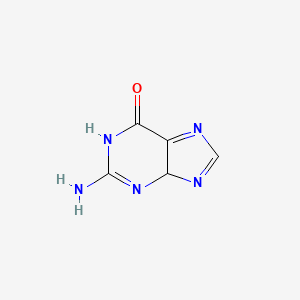
2-Amino-4H-purin-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4H-purin-6-ol, also known as 6-Amino-9H-purin-2-ol, is a purine derivative with the molecular formula C5H5N5O. This compound is a structural analog of adenine, one of the four nucleobases in the nucleic acids of DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4H-purin-6-ol can be achieved through several methods. One common approach involves the reaction of guanine with hydrazine hydrate under reflux conditions. This method yields this compound with high purity and efficiency .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4H-purin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,8-dihydroxyadenine.
Reduction: Reduction reactions can convert it into different purine derivatives.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: 2,8-Dihydroxyadenine.
Reduction: Various reduced purine derivatives.
Substitution: Halogenated purine compounds.
Scientific Research Applications
2-Amino-4H-purin-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in nucleotide metabolism and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antiviral and anticancer agent.
Mechanism of Action
The mechanism of action of 2-Amino-4H-purin-6-ol involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Adenine: A naturally occurring nucleobase with a similar structure.
Guanine: Another purine nucleobase with distinct functional groups.
2-Aminopurine: A synthetic analog used in mutagenesis studies.
Uniqueness: 2-Amino-4H-purin-6-ol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C5H5N5O |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
2-amino-1,4-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1,3H,(H3,6,9,10,11) |
InChI Key |
DVSXEQQNZWZVJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(=N1)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



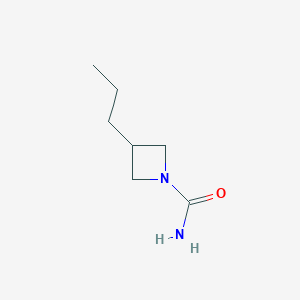

![3-Methylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B11923007.png)


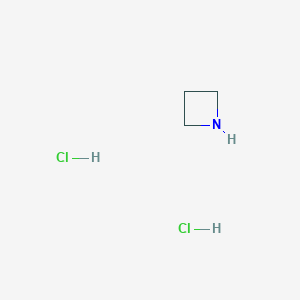
![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)

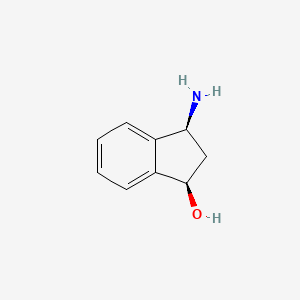
![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

